BenchChemオンラインストアへようこそ!

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide

Medicinal chemistry CNS drug discovery Physicochemical profiling

The meta-trifluoromethylphenyl substituent on this hydrobromide salt imparts distinct electron-withdrawing character (logP ~4.8, TPSA 27.1 Ų) unattainable with unsubstituted or para-halogen analogs. As a fragment-efficient PAR-1/kinase/MBL inhibitor scaffold (MW 357.17, ~170 Da smaller than Atopaxar), it leaves ample optimization headroom while the defined HBr salt guarantees batch-to-batch reproducibility for consistent SAR. Multi-vendor 95% purity supply mitigates single-supplier dependency risk.

Molecular Formula C15H12BrF3N2
Molecular Weight 357.174
CAS No. 1049767-00-1
Cat. No. B2614796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide
CAS1049767-00-1
Molecular FormulaC15H12BrF3N2
Molecular Weight357.174
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F.Br
InChIInChI=1S/C15H11F3N2.BrH/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19;/h1-8,19H,9H2;1H
InChIKeySGNXCFIACQGPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine Hydrobromide (CAS 1049767-00-1): A Key Isoindolin-1-imine Building Block for PAR-1 and Kinase-Targeted Discovery


2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide (CAS 1049767-00-1, molecular formula C15H12BrF3N2, MW 357.17) is a hydrobromide salt of a 2-aryl-substituted isoindolin-1-imine [1]. This compound belongs to the isoindolin-1-imine class, a privileged scaffold with demonstrated pharmacological activities including thrombin receptor PAR-1 antagonism, NR2B-selective NMDA receptor antagonism, and antiproliferative effects [2]. The 3-(trifluoromethyl)phenyl substituent confers distinct electron-withdrawing properties and enhanced lipophilicity (calculated logP ~4.8) relative to non-fluorinated or alternatively-substituted analogs, making it particularly valuable as a synthetic intermediate for bioactive molecule development targeting kinases, GPCRs, and metallo-enzyme inhibitors [3].

Why Generic Substitution of 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine Hydrobromide Carries Structural and Functional Risk


Isoindolin-1-imine derivatives bearing different N-aryl substituents cannot be treated as interchangeable building blocks, because even minor modifications to the phenyl ring substitution pattern profoundly alter the electronic character, lipophilicity, hydrogen-bonding capacity, and steric profile of the resulting lead molecules. The meta-trifluoromethyl group on this compound delivers a unique combination of strong electron-withdrawing induction (–I effect), increased metabolic stability from C–F bonds, and a logP shift of approximately 1.5–2 units relative to the unsubstituted 2-phenyl analog [1][2]. Replacing this compound with the 4-chloro-3-(trifluoromethyl)phenyl analog (CAS 1171242-52-6, MW 391.62, logP 4.48) introduces an additional chloro substituent that alters molecular weight by +34.45 Da, reduces logP by ~0.3 units, and changes H-bond acceptor count—each of which cascades into different pharmacokinetic and target-binding profiles in downstream candidates . Similarly, the 2-(4-fluorophenyl) analog (CAS 918544-52-2, MW 307.16) lacks the trifluoromethyl group entirely, forfeiting the metabolic shielding and π-stacking enhancement that the –CF3 group provides [3]. These differences are not cosmetic; they are determinants of binding affinity, selectivity, and developability in isoindolin-1-imine-derived therapeutic programs targeting PAR-1, kinases, or metallo-β-lactamases.

Quantitative Differentiation Evidence for 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine Hydrobromide vs. Closest Structural Analogs


Meta-CF3 Substituent Delivers Superior Lipophilicity for Blood-Brain Barrier Penetration Potential vs. Unsubstituted Phenyl and 4-Fluoro Analogs

The target compound's computed logP of 4.63–4.8 represents a substantial 1.5–2 unit increase over the unsubstituted 2-phenylisoindolin-1-imine hydrobromide (CAS 27408-84-0, MW 289.17, estimated logP ~2.8–3.0 based on fragment addition), and exceeds the 4-fluoro analog (CAS 918544-52-2, MW 307.16, estimated logP ~3.2–3.5). This logP places the compound within the optimal range for CNS tissue penetration (logP 3–5) while maintaining a TPSA of 27.1 Ų, well below the 60–70 Ų threshold for blood-brain barrier permeability [1]. The meta-substitution pattern of the CF3 group on the phenyl ring further distinguishes this compound from para-substituted alternatives, providing different steric and electronic vectors for target engagement [2].

Medicinal chemistry CNS drug discovery Physicochemical profiling

Hydrobromide Salt Form Ensures Superior Crystallinity and Handling vs. Free Base Isoindolin-1-imines

The target compound is supplied as a defined hydrobromide salt, which confers practical advantages in crystallinity, storage stability, and solubility relative to the free base form. The HBr salt has a defined stoichiometry (1:1) with a molecular weight of 357.17 g/mol, and is supplied at 95% purity across multiple vendors (Enamine, Santa Cruz Biotechnology, Leyan, Fluorochem) [1]. In contrast, the free base isoindolin-1-imine core (CAS 57500-44-4) is an oil or low-melting solid requiring specialized handling, while the 2-(3-methoxyphenyl) analog (CAS 312914-49-1) is often supplied as the free base with variable purity . The consistent hydrobromide salt form across suppliers enables reproducible weighing, dissolution, and reaction stoichiometry in medicinal chemistry workflows, reducing inter-batch variability that could confound SAR studies .

Solid-state chemistry Formulation science Laboratory handling

Isoindolin-1-imine Scaffold with Meta-CF3-Phenyl Substituent Maps onto Atopaxar-Class PAR-1 Pharmacophore with Distinct Physicochemical Properties

The isoindolin-1-imine scaffold constitutes the core pharmacophore of the clinically studied PAR-1 antagonist Atopaxar (E5555, CAS 751475-53-3), which inhibits PAR-1 with an IC50 of 0.019 μM and human platelet aggregation with IC50 values of 0.064 μM (thrombin-induced) and 0.031 μM (TRAP-induced) [1]. Atopaxar contains a 5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl core linked to a complex 3-tert-butyl-4-methoxy-5-morpholinophenyl ketone side chain (MW 527.64), while the target compound provides the minimal 2-aryl-isoindolin-1-imine framework with a meta-CF3-phenyl substituent (MW 357.17)—a 170 Da smaller building block [2]. This molecular weight difference (ΔMW = –170.47 Da) means the target compound can serve as a more efficient fragment-sized starting point for PAR-1 lead generation with greater scope for subsequent optimization of potency, selectivity, and DMPK parameters without exceeding Lipinski boundaries [3]. The electron-withdrawing CF3 group at the meta position mimics the electronic effects of Atopaxar's 4-methoxy-3-tert-butyl-5-morpholinophenyl ketone moiety while occupying substantially less molecular volume.

PAR-1 antagonism Thrombosis research GPCR drug discovery

Structurally Related 3-Trifluoromethylphenyl Isoindoline Scaffold Validated by Co-Crystal Structure with VIM-2 Metallo-β-Lactamase (PDB 5LCA, IC50 = 32.8 μM)

The closest crystallographically-characterized analog to the target compound is 3-oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid (compound 17), which has been co-crystallized with VIM-2 metallo-β-lactamase at 1.93 Å resolution (PDB 5LCA) and demonstrated an IC50 of 32.8 μM (3.28 × 10⁴ nM) against VIM-2 [1][2]. Both compounds share the identical N-(3-trifluoromethyl)phenyl substituent attached to a bicyclic isoindoline/isoindolinimine core, differing only in the oxidation state at C1 (imine vs. carbonyl) and the presence of a 4-carboxylic acid group in compound 17 [3]. The co-crystal structure reveals that the 3-(trifluoromethyl)phenyl group occupies a hydrophobic pocket adjacent to the active site Zn(II) ions without engaging in metal chelation—a non-classical inhibition mechanism that is gaining significant attention for overcoming cross-resistance issues associated with zinc-chelating MBL inhibitors [4]. The target compound, lacking the 4-carboxylic acid, represents a simplified scaffold for exploring this non-metal-chelating pharmacophore with potential for improved cell permeability due to reduced polarity.

Antibiotic resistance Metallo-β-lactamase inhibition Structure-based drug design

Computational Property Profile Reveals Favorable Drug-Likeness Parameters vs. Heavier Halo-Analogs While Maintaining Adequate logP for Oral Bioavailability

The target compound's computed molecular properties place it in favorable drug-like chemical space: MW 357.17 (within the <500 Da Lipinski guideline), TPSA 27.1 Ų (well below the 140 Ų limit for oral bioavailability), 1 rotatable bond (indicating high conformational rigidity), and H-bond donor count of 1–2 . When compared to the 4-chloro-3-(trifluoromethyl)phenyl analog (MW 391.62, logP 4.48, Fsp3 0.133), the target compound offers a 34.45 Da lower molecular weight with comparable or slightly higher logP, providing an efficiency advantage in lead optimization where every Dalton matters for maintaining ligand efficiency metrics [1]. The single rotatable bond between the phenyl and isoindoline rings (vs. the multiple rotatable bonds in more elaborated analogs such as Atopaxar which has 11 rotatable bonds) maximizes rigidity while retaining sufficient flexibility for induced-fit binding interactions. The computed complexity score of 380 (Kuujia) reflects a moderately complex structure appropriate for fragment-to-lead or lead optimization programs [2].

Drug-likeness prediction Lead optimization Computational chemistry

Recommended Research and Procurement Applications for 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine Hydrobromide Based on Quantitative Evidence


Fragment-Based or Scaffold-Hopping PAR-1 Antagonist Discovery Leveraging Atopaxar Pharmacophore

Research groups pursuing novel PAR-1 (protease-activated receptor-1) antagonists for atherothrombotic disease can utilize this compound as a minimal isoindolin-1-imine scaffold that recapitulates the core pharmacophore of the clinically validated inhibitor Atopaxar (E5555, PAR-1 IC50 = 0.019 μM) [1]. The target compound's MW of 357.17 Da—approximately 170 Da smaller than Atopaxar (MW 527.64)—provides a fragment-efficient starting point with ample room for property-guided optimization of potency, selectivity, and pharmacokinetics. The meta-CF3 substituent mimics the electron-withdrawing character of Atopaxar's aryl ketone moiety while contributing metabolic stability through C–F bonds, and the hydrobromide salt ensures reproducible handling across multi-step synthetic elaboration [2].

Non-Zinc-Chelating Metallo-β-Lactamase (MBL) Inhibitor Development Guided by VIM-2 Co-Crystal Structure

The crystallographically-validated binding of the closely related 3-oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid (compound 17) to VIM-2 (PDB 5LCA, IC50 = 32.8 μM) establishes proof-of-concept for developing non-metal-chelating MBL inhibitors based on the N-(3-trifluoromethyl)phenyl-isoindoline scaffold [3][4]. The target imine compound, lacking the polar 4-carboxylic acid group, presents a more cell-permeable starting point (TPSA 27.1 Ų vs. ~67 Ų for compound 17) for structure-guided optimization of Gram-negative antibacterial adjuvant candidates. The co-crystal structure (1.93 Å resolution) provides detailed information on ligand-protein interactions that can guide rational design using the target compound as a core scaffold [5].

CNS-Penetrant Kinase or GPCR Probe Synthesis Exploiting Optimized logP/TPSA Profile

The compound's computed logP of 4.63–4.8 and TPSA of 27.1 Ų are both within established thresholds for blood-brain barrier penetration (logP 3–5, TPSA <60–70 Ų), making it an attractive building block for synthesizing CNS-targeted probe molecules . The isoindolin-1-imine scaffold's demonstrated activity across kinase (TrkA IC50 values of 1.90–40.6 nM reported for related isoindoline derivatives in BindingDB) and GPCR targets (PAR-1, NR2B-NMDA) provides multiple rational starting points for CNS drug discovery programs [6]. The single rotatable bond and conformational rigidity of the scaffold are favorable attributes for achieving target selectivity through shape complementarity.

Building Block Procurement for Medicinal Chemistry SAR Expansion of Isoindolin-1-imine Libraries

For medicinal chemistry groups expanding structure-activity relationship (SAR) around isoindolin-1-imine lead series, this compound offers a key advantage: multi-vendor availability at consistent 95% purity from Enamine (EN300-02297, from $348/0.05g to $1,778/10g), Santa Cruz Biotechnology (sc-340912, $334/1g), and Leyan (2000281, inquiry-based pricing), reducing single-supplier dependency risk [7]. The defined HBr salt form and MDL number (MFCD07273733) ensure batch-to-batch consistency for reproducible SAR data. Its placement within the Enamine building block catalog (EN300-02297) enables integration with Enamine's REAL database for virtual screening and on-demand synthesis of elaborated analogs [8].

Quote Request

Request a Quote for 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.